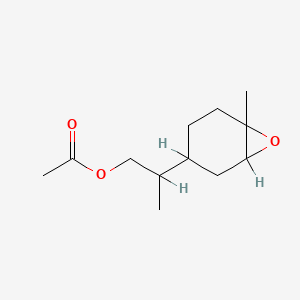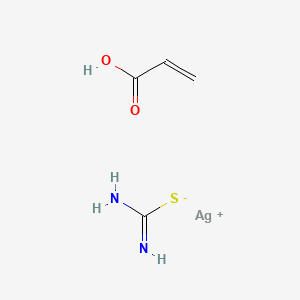
Silver;carbamimidothioate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;carbamimidothioate;prop-2-enoic acid is a compound with the molecular formula C4H7AgN2O2S and a molecular weight of 255.044 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;carbamimidothioate;prop-2-enoic acid typically involves the reaction of silver acetate with carbamimidothioic acid and prop-2-enoic acid. The reaction is carried out in the presence of a reducing agent such as dodecyl amine . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Silver;carbamimidothioate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert silver ions back to their metallic form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide, while reduction reactions may yield metallic silver .
Applications De Recherche Scientifique
Silver;carbamimidothioate;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silver nanoparticles and other silver-based compounds.
Medicine: It is explored for use in wound dressings and coatings for medical devices to prevent infections.
Industry: The compound is used in the production of conductive inks and coatings for electronic devices.
Mécanisme D'action
The mechanism of action of silver;carbamimidothioate;prop-2-enoic acid involves the release of silver ions, which interact with bacterial cell membranes, leading to cell rupture and death. The compound targets various molecular pathways, including the disruption of DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate: Another silver-based compound with strong antimicrobial properties.
Silver acetate: Used in similar applications but with different chemical properties.
Silver sulfadiazine: Commonly used in burn treatments for its antibacterial effects.
Uniqueness
Silver;carbamimidothioate;prop-2-enoic acid is unique due to its specific combination of silver, carbamimidothioate, and prop-2-enoic acid, which provides distinct chemical and physical properties. Its ability to form stable complexes and its potential for various applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C4H7AgN2O2S |
|---|---|
Poids moléculaire |
255.05 g/mol |
Nom IUPAC |
silver;carbamimidothioate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.CH4N2S.Ag/c1-2-3(4)5;2-1(3)4;/h2H,1H2,(H,4,5);(H4,2,3,4);/q;;+1/p-1 |
Clé InChI |
DOMYACLHQZSAAI-UHFFFAOYSA-M |
SMILES canonique |
C=CC(=O)O.C(=N)(N)[S-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




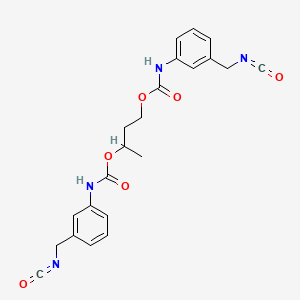
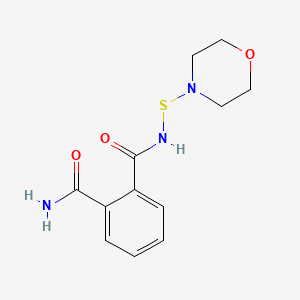
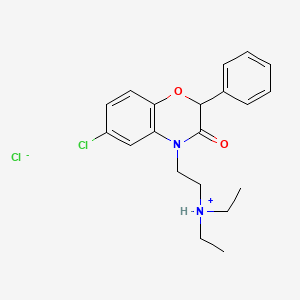

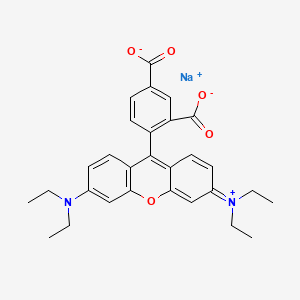


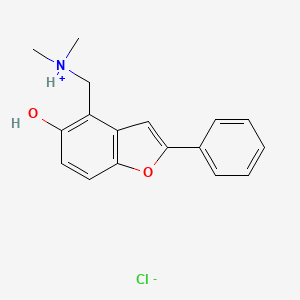

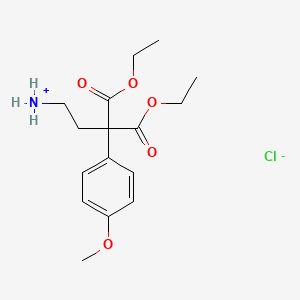
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
